![molecular formula C13H19NO2 B2704073 Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate CAS No. 2120341-39-9](/img/structure/B2704073.png)
Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate
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Description
4,5,6,7-Tetrahydroindoles are good intermediates to synthesize indoles due to their easy aromatization . They are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
4,5,6,7-Tetrahydroindole can be synthesized by condensation with cyanoacetate, leading to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa . There are also other synthetic pathways towards polyheterocyclic structures .Molecular Structure Analysis
The crystal and molecular structure of a derivative, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined . The molecules pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs .Chemical Reactions Analysis
4,5,6,7-Tetrahydroindole was used as a reactant in the synthesis of ethyl 3- (4,5,6,7-tetrahydroindol-2-yl)-2-propynoate . It was also used in the preparation of BODIPY dyes, N-alkylation with chloromethyloxirane, and preparation of hydroindolepropynoate by chemo- and regioselective solvent-free ethynylation .Physical And Chemical Properties Analysis
The melting point of 4,5,6,7-Tetrahydroindole is 53-57 °C (lit.) and its boiling point is 64 °C (Press: 0.1 Torr). Its density is predicted to be 1.057±0.06 g/cm3 .Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . They show various biologically vital properties and are important types of molecules and natural products .
properties
IUPAC Name |
ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)11-7-9-8-13(2,3)6-5-10(9)14-11/h7,14H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXHMRDSXPSDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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